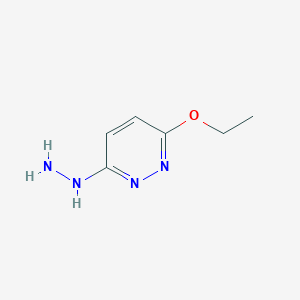
N-(2-Amino-4-methylphenyl)cyclopentanecarboxamid
Übersicht
Beschreibung
N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide: is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol . It is characterized by the presence of an amino group, a methyl group, and a cyclopentanecarboxamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide typically involves the reaction of 2-amino-4-methylbenzoic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Wirkmechanismus
The mechanism of action of N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopentanecarboxamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- N-(2-Amino-4-methylphenyl)cyclohexanecarboxamide
- N-(2-Amino-4-methylphenyl)cyclobutanecarboxamide
- N-(2-Amino-4-methylphenyl)cycloheptanecarboxamide
Comparison: N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide is unique due to its specific cyclopentane ring, which imparts distinct steric and electronic properties compared to its analogs with different ring sizes. These differences can affect the compound’s reactivity, binding affinity, and overall biological activity .
Eigenschaften
IUPAC Name |
N-(2-amino-4-methylphenyl)cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-6-7-12(11(14)8-9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUYVPCKYLWCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589812 | |
| Record name | N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946753-31-7 | |
| Record name | N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627145.png)
![3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1627146.png)
![4,6-Dichloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627148.png)

![(3R,4S)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1627152.png)
![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627154.png)
![1-[(2-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627155.png)

![tert-Butyl [2-amino-2-(2,4-dichlorophenyl)ethyl]carbamate](/img/structure/B1627157.png)
![3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1627159.png)

![1-[(5-Methyl-2-furyl)methyl]piperazine](/img/structure/B1627162.png)


